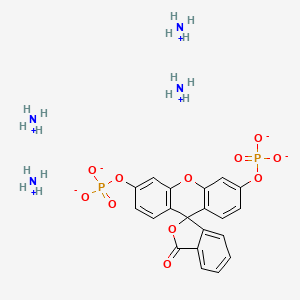
Fluorescéine (tétraammonium)
Vue d'ensemble
Description
Fluorescein (tetraammonium) is a fluorescent compound widely used in various scientific fields due to its high absorptivity, excellent fluorescence quantum yields, and good water solubility . It is a derivative of fluorescein, a synthetic organic compound that exhibits bright green fluorescence when exposed to light in the blue to ultraviolet range . This compound is particularly valuable in biological and chemical research for its ability to act as a fluorescent probe.
Applications De Recherche Scientifique
Fluorescein (tetraammonium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy to label and visualize biological specimens.
Medicine: Utilized in diagnostic imaging techniques, such as fluorescein angiography, to visualize blood vessels and detect abnormalities.
Industry: Applied in dye tracing to detect leaks and monitor fluid flow in industrial systems
Mécanisme D'action
Target of Action
Fluorescein (Tetraammonium), also known as Fluorescein Diphosphate, primarily targets the retina and iris vasculature . It is used in angiography or angioscopy of the iris and retina . The compound is a phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor .
Mode of Action
Fluorescein (Tetraammonium) interacts with its targets by acting as a fluorescent dye . When applied, it is colorless and non-fluorescent. Upon interaction with alkaline phosphatases, it undergoes sequential hydrolysis of its two phosphate substituents, yielding weakly fluorescent fluorescein monophosphate followed by strongly fluorescent fluorescein .
Biochemical Pathways
The biochemical pathways affected by Fluorescein (Tetraammonium) are primarily those involved in visual diagnostics . The compound is used as a diagnostic aid in corneal injuries and corneal trauma . It is also used in fluorescence-based methods for the characterization of human hair and skin structures .
Pharmacokinetics
The pharmacokinetics of Fluorescein (Tetraammonium) are primarily related to its use as a diagnostic tool. The compound is used in diagnostic imaging, particularly in angiography or angioscopy of the fundus and the iris vasculature . .
Result of Action
The result of Fluorescein (Tetraammonium)'s action is the production of a bright green fluorescence in an alkaline medium . This fluorescence allows for the visualization of the retina and iris vasculature, aiding in the diagnosis of corneal injuries and corneal trauma .
Action Environment
The action of Fluorescein (Tetraammonium) is influenced by the pH of the environment . The compound is optimally fluorescent at alkaline pH, making it ideal for detecting alkaline phosphatase activity . . Therefore, the efficacy and stability of Fluorescein (Tetraammonium) can be influenced by the pH of the environment in which it is used.
Analyse Biochimique
Biochemical Properties
Fluorescein Diphosphate plays a crucial role in biochemical reactions as a substrate for phosphatases, including alkaline phosphatase and protein tyrosine phosphatase . Upon enzymatic hydrolysis, Fluorescein Diphosphate is converted into fluorescein, which exhibits strong green fluorescence. This property makes it an invaluable tool for detecting and quantifying enzyme activity in various biological samples. The interaction between Fluorescein Diphosphate and phosphatases is highly specific, allowing for precise measurement of enzyme kinetics and activity levels.
Cellular Effects
Fluorescein Diphosphate influences various cellular processes by serving as a substrate for phosphatases, which are involved in critical cellular functions such as signal transduction, cell cycle regulation, and apoptosis . The hydrolysis of Fluorescein Diphosphate by phosphatases results in the production of fluorescein, which can be used to monitor enzyme activity within cells. This process can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of phosphatases and their downstream targets.
Molecular Mechanism
The molecular mechanism of Fluorescein Diphosphate involves its hydrolysis by phosphatases to produce fluorescein . This reaction is facilitated by the binding of Fluorescein Diphosphate to the active site of the enzyme, where it undergoes dephosphorylation. The resulting fluorescein molecule exhibits strong fluorescence, which can be detected and quantified using fluorescence microscopy or spectroscopy. This mechanism allows for the precise measurement of phosphatase activity and provides insights into the regulation of cellular processes mediated by these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorescein Diphosphate can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . Fluorescein Diphosphate is generally stable when stored under appropriate conditions, but it can degrade over time, leading to a decrease in fluorescence intensity. Long-term studies have shown that the use of Fluorescein Diphosphate in in vitro and in vivo experiments can provide valuable information on the dynamics of enzyme activity and cellular responses over extended periods.
Dosage Effects in Animal Models
The effects of Fluorescein Diphosphate in animal models vary with different dosages . At low doses, Fluorescein Diphosphate is well-tolerated and can be used to monitor enzyme activity without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the response to Fluorescein Diphosphate increases with dosage up to a certain point, beyond which further increases in dosage do not result in proportional increases in fluorescence or enzyme activity.
Metabolic Pathways
Fluorescein Diphosphate is involved in metabolic pathways that include its hydrolysis by phosphatases to produce fluorescein . This reaction is part of the broader metabolic processes that regulate enzyme activity and cellular signaling. The interaction of Fluorescein Diphosphate with enzymes such as alkaline phosphatase and protein tyrosine phosphatase plays a critical role in maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells and tissues, Fluorescein Diphosphate is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of Fluorescein Diphosphate is influenced by factors such as pH, ionic strength, and the presence of other biomolecules that can affect its solubility and binding interactions.
Subcellular Localization
The subcellular localization of Fluorescein Diphosphate is determined by its interactions with targeting signals and post-translational modifications . These interactions direct Fluorescein Diphosphate to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and cellular function. The precise localization of Fluorescein Diphosphate is critical for its role in monitoring and regulating biochemical processes at the subcellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorescein (tetraammonium) can be synthesized through the reaction of fluorescein with ammonium hydroxide. The process involves dissolving fluorescein in a dilute ammonium hydroxide solution, followed by the addition of ammonium chloride to precipitate the tetraammonium salt . The reaction is typically carried out at room temperature and requires careful control of pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of fluorescein (tetraammonium) involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often employing continuous flow reactors and automated pH control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescein (tetraammonium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorescein derivatives with altered fluorescence properties.
Reduction: Reduction reactions can convert fluorescein (tetraammonium) into non-fluorescent forms.
Substitution: Various substituents can be introduced into the fluorescein molecule to modify its fluorescence characteristics.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Fluorescein derivatives with different emission spectra.
Reduction Products: Non-fluorescent forms of fluorescein.
Substitution Products: Modified fluorescein compounds with tailored fluorescence properties.
Comparaison Avec Des Composés Similaires
- Fluorescein isothiocyanate (FITC)
- Carboxyfluorescein
- Rhodamine 6G
- Rhodamine B
Propriétés
IUPAC Name |
tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXZSKGRVJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescein Diphosphate interact with alkaline phosphatase?
A: FDP acts as a substrate for alkaline phosphatase. The enzyme catalyzes the sequential hydrolysis of FDP's two phosphate groups. This two-step process first yields the weakly fluorescent fluorescein monophosphate (FMP), followed by the highly fluorescent fluorescein. [, , ]
Q2: What are the downstream effects of FDP hydrolysis?
A: The hydrolysis of FDP results in the release of fluorescent products, FMP and fluorescein. This fluorescence signal is directly proportional to the amount of alkaline phosphatase activity, allowing for its quantification. [, , ]
Q3: What are the primary applications of FDP in research?
A3: FDP finds extensive use in various research areas, including:
- Enzyme assays: Quantifying alkaline phosphatase activity in biological samples. [, , ]
- Immunoassays: As a reporter molecule in ELISA and other enzyme-linked assays. [, , ]
- Microfluidics: Studying enzymatic reactions in miniaturized systems. [, , , ]
- Single-cell analysis: Investigating enzyme activity within individual cells. [, , ]
- Drug discovery: Screening for inhibitors of protein tyrosine phosphatases (PTPs). [, , ]
Q4: What is the molecular formula and weight of Fluorescein Diphosphate?
A4: The molecular formula of FDP is C20H10O8P2Na4 (tetrasodium salt). Its molecular weight is 532.18 g/mol.
Q5: What are the key spectroscopic properties of FDP and its hydrolysis products?
A5: FDP is colorless and nonfluorescent. Upon hydrolysis by alkaline phosphatase:
- FMP (fluorescein monophosphate): Exhibits weak fluorescence.
- Fluorescein: Displays strong fluorescence with excitation/emission maxima around 490/514 nm. [, ]
Q6: What is the stability of FDP under different storage conditions?
A6: FDP generally exhibits good stability when stored as a dry powder at -20°C, protected from light and moisture. Solutions of FDP should be prepared fresh and used immediately to prevent hydrolysis.
Q7: How does the reaction mechanism of alkaline phosphatase with FDP differ from other substrates?
A: Alkaline phosphatase utilizes a two-step mechanism to hydrolyze FDP, producing both FMP and fluorescein. This is distinct from substrates like p-nitrophenyl phosphate, which undergo a single hydrolysis step. [, ]
Q8: Does alkaline phosphatase exhibit substrate selectivity for FDP over other phosphate-containing molecules?
A: While alkaline phosphatase can hydrolyze a broad range of phosphate-containing substrates, it demonstrates high catalytic efficiency for FDP, making it a preferred choice for sensitive assays.
Q9: Have there been any computational studies on FDP and its interactions with alkaline phosphatase?
A9: While the provided research papers do not explicitly discuss computational studies on FDP, such approaches could be valuable for:
Q10: How do structural modifications to the fluorescein molecule impact its suitability as an alkaline phosphatase substrate?
A10: Structural modifications to fluorescein can impact:
Q11: What are the common formulation strategies for FDP to improve its stability or solubility?
A11: Common strategies include:
Q12: What are the preferred analytical methods for detecting and quantifying FDP and its hydrolysis products?
A12: The primary methods include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




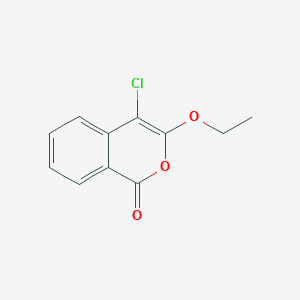
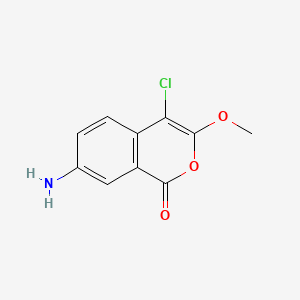
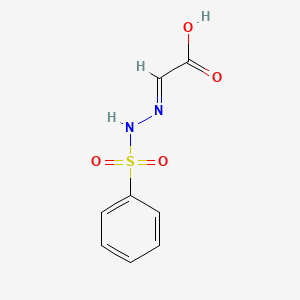
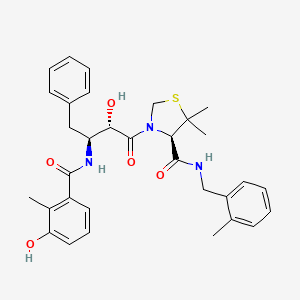
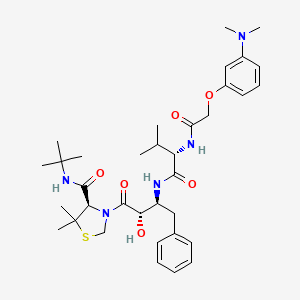
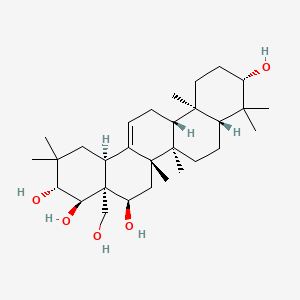



![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)


